molecular formula C14H16O3 B1323796 cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732253-35-9

cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323796
M. Wt: 232.27 g/mol
InChI Key: JCFJOOWFROHYMP-NWDGAFQWSA-N
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Description

“Cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H16O3 . It is commonly used in scientific experimentation. The compound is not chirally pure and contains a mixture of enantiomers .


Molecular Structure Analysis

The molecular structure of “cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid” is defined by its molecular formula, C14H16O3 . The InChI code for the compound is 1S/C14H16O3/c1-9-4-2-5-10 (8-9)13 (15)11-6-3-7-12 (11)14 (16)17/h2,4-5,8,11-12H,3,6-7H2,1H3, (H,16,17)/t11-,12+/m0/s1 .


Physical And Chemical Properties Analysis

“Cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid” is a white solid . Its molecular weight is 232.27 g/mol. More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Structural Studies and Synthetic Chemistry

Compounds structurally related to cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid have been extensively studied for their structures and utility in synthetic chemistry. For instance, γ-oxocarboxylic acids (including structurally related aroylpropionic acids) were reacted with various compounds resulting in condensed pyrroloepoxyquinazolines, demonstrating the compound's utility in forming complex molecular structures (Kanizsai et al., 2007). Additionally, cyclohexane derivatives, which share a core structural similarity, have been synthesized and studied for their mass spectra, illustrating the compound's relevance in mass spectrometry studies (Bekkum et al., 2010).

Asymmetric Synthesis and Structural Configurations

Research has also delved into the asymmetric synthesis of stereoisomers, with studies showing that the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, a compound with a similar core structure, can be prepared stereoselectively from diester derivatives of (E,E)-octa-2,6-diendioc acid. This indicates the potential of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid in the stereoselective synthesis of complex organic compounds (Urones et al., 2004).

properties

IUPAC Name

(1R,2S)-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-5-2-3-6-10(9)13(15)11-7-4-8-12(11)14(16)17/h2-3,5-6,11-12H,4,7-8H2,1H3,(H,16,17)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFJOOWFROHYMP-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)[C@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641304
Record name (1R,2S)-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

CAS RN

732253-35-9
Record name (1R,2S)-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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